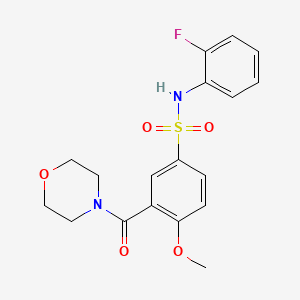

![molecular formula C14H15NO3 B4631982 4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine

説明

Synthesis Analysis

The synthesis of compounds related to 4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine involves various chemical reactions, including the Mannich reaction, which is used to synthesize benzofuran-morpholinomethyl-pyrazoline hybrids with significant vasodilatation properties (Hassan et al., 2014). These compounds were created by reacting α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, and further reactions with morpholine hydrochloride and paraformaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic and computational methods. For instance, 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was analyzed using IR, 1H-NMR, and 13C-NMR spectral data, and its structure was optimized using various computational methods (Kotan & Yüksek, 2016).

Chemical Reactions and Properties

Compounds containing the 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazide framework exhibit significant antimycobacterial activity, which was evaluated using the luciferase reporter phages (LRP) assay. The structure-activity relationship was further investigated through quantitative structure-activity relationship (QSAR) analysis (Raparti et al., 2009).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, are crucial in determining their biological activities. For example, the vasorelaxant properties of benzofuran-morpholinomethyl-pyrazoline hybrids were correlated with their physicochemical parameters, highlighting the importance of solubility in their biological efficacy (Hassan et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of related compounds are essential for their pharmacological applications. For instance, the synthesis of novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones and their antioxidant activities demonstrate the versatility of morpholine-containing compounds in medicinal chemistry (Kol et al., 2016).

科学的研究の応用

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown to possess significant vasodilatation properties, making them potential candidates for the development of new vasorelaxant agents. These compounds demonstrated activity superior to prazocin, a standard vasorelaxant, in isolated thoracic aortic rings of rats, indicating their potential in vascular health research (Hassan et al., 2014).

Antimicrobial and Antitubercular Activities

Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized and exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv and clinical isolates resistant to standard drugs. This highlights the role of morpholine derivatives in developing new treatments for tuberculosis (Raparti et al., 2009).

Antioxidant and Glucosidase Inhibitory Potential

Benzimidazoles containing a morpholine skeleton were synthesized and evaluated for their in vitro antioxidant activities and glucosidase inhibitory potential. These compounds exhibited high scavenging activity and could serve as leads for the development of treatments for oxidative stress-related diseases and diabetes (Özil et al., 2018).

Anticancer Activity

A series of benzofuran derivatives were synthesized and showed promising anticancer activity against estrogen receptor-dependent breast cancer cell lines, with low toxicity to other cell types. This research suggests the utility of benzofuran and morpholine derivatives in developing targeted cancer therapies (Jin et al., 2020).

特性

IUPAC Name |

(5-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10-2-3-12-11(8-10)9-13(18-12)14(16)15-4-6-17-7-5-15/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHANVZHRNJDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

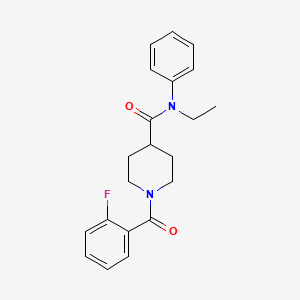

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)

![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)

![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)

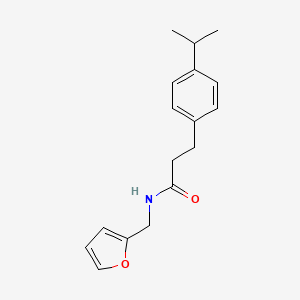

![N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)

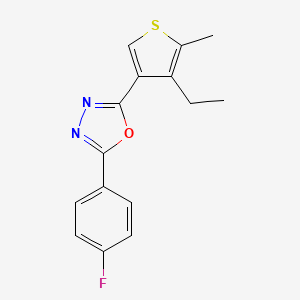

![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)

acetate](/img/structure/B4631953.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)

![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)